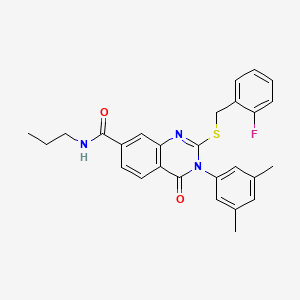

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate is a compound that is not directly mentioned in the provided papers. However, the papers do discuss related compounds and synthetic methods that could be relevant to the synthesis and properties of similar boc-amino acid esters. For instance, ethyl N-[(2-Boc-amino)ethyl]glycinate, a related compound, is synthesized through reductive alkylation and is used as an intermediate for peptide nucleic acid synthesis .

Synthesis Analysis

The synthesis of related boc-amino acid derivatives is reported in several papers. Paper describes an improved synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate, which is achieved through the reductive alkylation of Boc-ethylenediamine with ethyl glyoxylate hydrate, yielding the product in near quantitative yield and high purity without the need for chromatography. This method could potentially be adapted for the synthesis of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate by changing the starting materials and reaction conditions.

Molecular Structure Analysis

While the molecular structure of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate is not directly analyzed in the provided papers, the structure of a related compound, a dithiocarboxylate complex, is reported in paper . The crystal structure of this complex provides insights into the bonding characteristics of similar compounds, which could be useful for understanding the molecular structure of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate.

Chemical Reactions Analysis

The papers discuss various chemical reactions involving boc-amino acid derivatives. For example, paper explores the synthesis of heterocyclic compounds using ethenetricarboxylic acid diesters, which involves reactions with oxygen and nitrogen nucleophiles. This could be relevant to the chemical reactivity of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate, as it may undergo similar nucleophilic reactions due to the presence of the boc-amino group.

Physical and Chemical Properties Analysis

The physical and chemical properties of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate are not directly discussed in the provided papers. However, the synthesis of ethyl N-[(2-Boc-amino)ethyl]glycinate and its conversion to a hydrochloride salt suggests that similar boc-amino acid esters can be converted to stable, nonhygroscopic solids that are convenient for handling and storage. This information could be extrapolated to infer some of the physical properties of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate, such as stability and hygroscopicity.

科学的研究の応用

Coupling Reagent for Racemization-Free Reactions : It serves as an efficient coupling reagent for racemization-free esterification, thioesterification, amidation reactions, and peptide synthesis, offering an advantage over other coupling agents due to its high reactivity and ease of preparation and recovery, resulting in less chemical waste (Thalluri et al., 2013).

Synthesis of Peptide Nucleic Acid Monomers : This compound is involved in the synthesis of peptide nucleic acid monomers, a critical component in molecular biology and biotechnological applications (Viirre & Hudson, 2003).

Biocatalytic Asymmetric Synthesis : It is used in the asymmetric synthesis of key chiral intermediates for hepatitis C virus (HCV) NS3/4A protease inhibitors, highlighting its importance in developing antiviral drugs (Zhu et al., 2018).

Synthesis of Constrained Carbocyclic Amino Acids : Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate participates in the synthesis of new constrained carbocyclic amino acids, which are valuable in studying the chemistry of amino acids and their potential pharmaceutical applications (Caputo et al., 2006).

Emulsifying Properties in Food Systems : The compound's derivatives, such as phytosteryl amino acid ester hydrochlorides, have been explored for their emulsifying properties, indicating potential applications in food technology (Jia et al., 2019).

Synthesis of Polymeric Nanoparticles for Drug Delivery : Its derivatives are utilized in designing pH- and redox-responsive nanoparticle systems for the spatial delivery of hydrophobic drugs, demonstrating its role in the advancement of drug delivery technologies (Yildirim et al., 2016).

作用機序

Target of Action

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate is a compound that primarily targets amino functions in organic synthesis . The compound’s primary role is to serve as a protective group for amines, particularly in the synthesis of multifunctional targets .

Mode of Action

The mode of action of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate involves its interaction with amines. The compound forms Boc-protected amines and amino acids under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc2O . The Boc group in the compound is stable towards most nucleophiles and bases .

Biochemical Pathways

The biochemical pathways affected by Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate involve the protection of amino groups. The compound plays a pivotal role in the synthesis of multifunctional targets, and as amino functions often occur in this context, issues related to their protection become prominent . The compound results in bis-protected amino functions .

Pharmacokinetics

The pharmacokinetics of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate are largely determined by its ADME properties. The compound is stable under various conditions, which impacts its bioavailability . .

Result of Action

The result of the action of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate is the formation of Boc-protected amines and amino acids . This protection allows for further reactions to take place without affecting the amine group. The compound can be cleaved under mild acidolysis .

Action Environment

The action of Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate can be influenced by environmental factors. For instance, the formation of Boc-protected amines and amino acids can be conducted under either aqueous or anhydrous conditions . The compound is also stable towards most nucleophiles and bases .

将来の方向性

Future directions in the field of Boc-protected amines include the development of more efficient and sustainable methods for N-Boc deprotection . For example, a choline chloride/p-toluenesulfonic acid deep eutectic solvent (DES) has been used as a reaction medium plus catalyst, allowing the deprotection of a wide variety of N-Boc derivatives in excellent yields . This method has advantages in greening, simplicity, and short reaction times, resulting in a useful alternative to standard methods .

特性

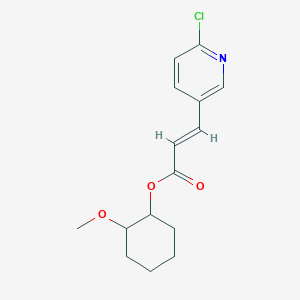

IUPAC Name |

ethyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]cyclopent-3-ene-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO4/c1-5-17-10(15)13(8-6-7-9-13)14-11(16)18-12(2,3)4/h6-7H,5,8-9H2,1-4H3,(H,14,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCMZWAVXDVWCSD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC=CC1)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-(boc-amino)-3-cyclopentenecarboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(Z)-N-(6-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-2-carboxamide](/img/structure/B2543374.png)

![1-[(4-Bromophenyl)sulfonyl]-2-phenyl-2-propanol](/img/structure/B2543375.png)

![4-({2-[4-(Tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]-1,3-thiazol-4-yl}methyl)morpholine](/img/structure/B2543376.png)

![2-(azepan-1-yl)-N-[2-(4-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-oxoacetamide](/img/structure/B2543386.png)

![2-(4-(4-((3-chlorophenyl)amino)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperazin-1-yl)ethanol](/img/structure/B2543388.png)

![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-(oxolan-2-ylmethyl)piperazine-1-carboxamide](/img/structure/B2543389.png)

![N-(2,5-diaza-2-(2-(2-fluorophenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(11),5,7(8),9-tetraen-4-yl)-2-(3-(trifluoromethyl)phenyl)ethanamide](/img/structure/B2543391.png)

![3-Amino-6-(3,4-dimethylphenyl)-4-(4-methoxyphenyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2543393.png)